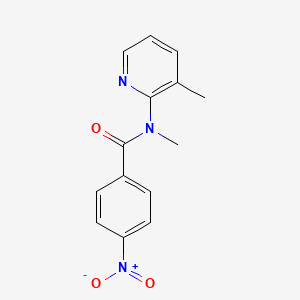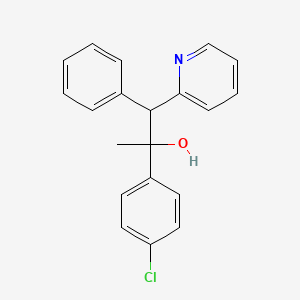
N-(3-aminopropyl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-N-ethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an ethyl group and a 3-aminopropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-ethylacetamide typically involves the reaction of N-ethylacetamide with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
N-ethylacetamide+3-aminopropylamine→this compound
The reaction is often conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The temperature and pressure conditions are optimized to maximize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-aminopropyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3-aminopropyl)-N-ethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-aminopropyl)methacrylamide
- N-(2-aminoethyl)-3-aminopropyltriethoxysilane
- N-(6-aminohexyl)aminomethyltriethoxysilane
Uniqueness
N-(3-aminopropyl)-N-ethylacetamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of an acetamide group with a 3-aminopropyl chain allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-N-ethylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-3-9(7(2)10)6-4-5-8/h3-6,8H2,1-2H3 |
Clave InChI |
RPLYQULNDJPCKO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCN)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)




![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)






